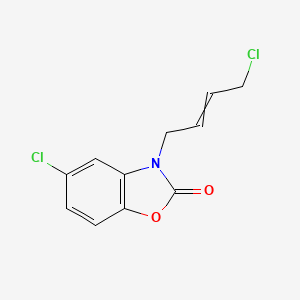
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C11H9Cl2NO2 It is known for its unique structure, which includes a benzoxazole ring fused with a chlorobutene side chain
Preparation Methods
The synthesis of 5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-aminophenol and 4-chlorobut-2-en-1-ol.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid.
Synthetic Route: The synthetic route generally involves the formation of an intermediate compound through a condensation reaction, followed by cyclization to form the benzoxazole ring.
Industrial Production: Industrial production methods may involve large-scale batch reactors, continuous flow reactors, and purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or altered ring structures.
Scientific Research Applications
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
5-Chloro-3-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one can be compared with other similar compounds, such as:
Similar Compounds: Examples include 5-chloro-2-aminophenol, 4-chlorobut-2-en-1-ol, and other benzoxazole derivatives.
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H9Cl2NO2 |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorobut-2-enyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H9Cl2NO2/c12-5-1-2-6-14-9-7-8(13)3-4-10(9)16-11(14)15/h1-4,7H,5-6H2 |
InChI Key |
NIQOWRSTPLWVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CC=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


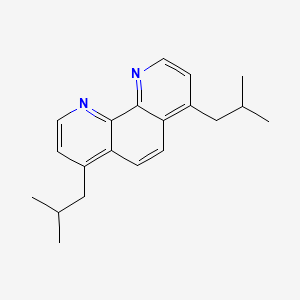
![3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724590.png)
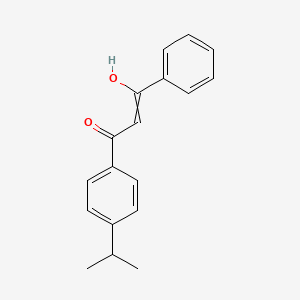
![Methyl 3-[4-(octyloxy)phenyl]prop-2-enoate](/img/structure/B11724592.png)
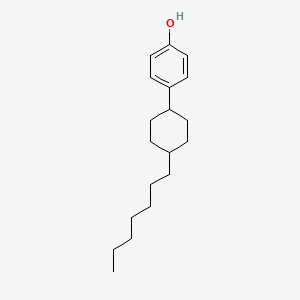
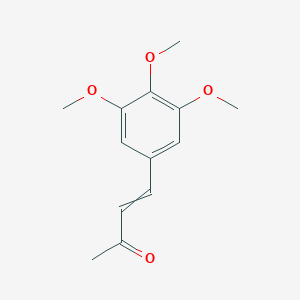
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724612.png)
![2-(1H-pyrrol-1-yl)-N'-[(thiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11724621.png)
![3-Hydroxy-2-[2-(3-methylphenyl)diazen-1-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11724631.png)
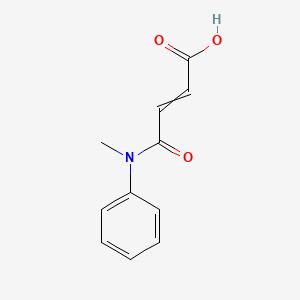
![2-[2-(4-Chlorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11724646.png)
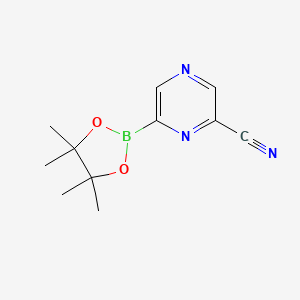
![2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one](/img/structure/B11724653.png)
![1-Amino-3-[(4-aminobutyl)amino]propyl phosphate](/img/structure/B11724654.png)
